molecular formula C15H20F3N3O3 B7009879 N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B7009879
M. Wt: 347.33 g/mol
InChI Key: JNMOEMPJIXHPSQ-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a carboxamide group, along with an ethoxypyridine moiety

Properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O3/c1-3-23-13-11(5-4-6-19-13)9-20-14(22)21-7-8-24-12(10(21)2)15(16,17)18/h4-6,10,12H,3,7-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMOEMPJIXHPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC(=O)N2CCOC(C2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxypyridine Intermediate: The ethoxypyridine moiety can be synthesized by reacting 2-chloropyridine with ethanol in the presence of a base such as sodium ethoxide.

    Formation of the Morpholine Intermediate: The morpholine ring can be constructed by reacting 3-methyl-2-(trifluoromethyl)aniline with ethylene oxide under acidic conditions.

    Coupling Reaction: The final step involves coupling the ethoxypyridine intermediate with the morpholine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
  • N-[(2-chloropyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

Uniqueness

N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to the presence of the ethoxypyridine moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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